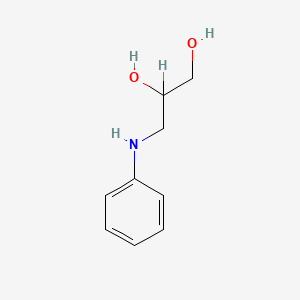

3-Anilinopropane-1,2-diol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

5840-15-3 |

|---|---|

Molekularformel |

C9H13NO2 |

Molekulargewicht |

167.2 g/mol |

IUPAC-Name |

3-anilinopropane-1,2-diol |

InChI |

InChI=1S/C9H13NO2/c11-7-9(12)6-10-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2 |

InChI-Schlüssel |

INHHFZUVCCBNTO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NCC(CO)O |

Kanonische SMILES |

C1=CC=C(C=C1)NCC(CO)O |

Andere CAS-Nummern |

5840-15-3 |

Synonyme |

3-phenylamino-1,2-propanediol |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Functional Group Interconversions of 3 Anilinopropane 1,2 Diol

Stereoselective Synthesis of 3-Anilinopropane-1,2-diol and its Chiral Enantiomers

The creation of specific stereoisomers of this compound is crucial for its application in fields such as asymmetric catalysis and medicinal chemistry. This section details various approaches to achieve high stereoselectivity in its synthesis.

Enantioselective Catalytic Approaches to 1,2-Diols

The synthesis of chiral 1,2-diols is a well-established field, with several powerful methods that can be adapted for the preparation of enantiomerically pure this compound. While the Sharpless asymmetric dihydroxylation (AD) is a cornerstone for producing syn-1,2-diols, the synthesis of anti-1,2-diols remains a greater challenge due to lower enantioselectivity with (Z)-olefins. nih.govacs.org

Alternative strategies have emerged to address this. Proline-catalyzed direct asymmetric aldol (B89426) reactions between hydroxyacetone (B41140) and various aldehydes have shown high diastereoselectivity and enantioselectivity for anti-1,2-diols. acs.org Nickel-catalyzed reductive coupling of dienol ethers and aldehydes represents another innovative approach, allowing for the selective synthesis of either syn- or anti-1,2-diol derivatives. acs.org Furthermore, rhodium-catalyzed asymmetric diboration of terminal alkenes followed by oxidation provides a route to optically active 1,2-diols with high enantioselectivity. thieme-connect.com

A particularly novel method involves the asymmetric ring-opening/cross-metathesis (AROCM) of dioxygenated cyclobutenes catalyzed by a chiral ruthenium complex. nih.govnih.gov This approach yields functionally rich 1,2-anti-diols with excellent enantiopurity. nih.gov

Diastereoselective Pathways to Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound with control over the relative stereochemistry is essential for creating a diverse range of molecular architectures. One established strategy for synthesizing chiral syn-1,3-diol derivatives involves a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols. nih.gov For the synthesis of 2-amino-1,3-diols, a key strategy is the stereoselective construction of the 2-amino-1,3-diol moiety, which can be achieved through the insertion of alcohol and amino groups with the correct stereochemistry. beilstein-journals.org

A modular approach for the synthesis of enantioenriched 1,2-diols and 1,3-diols has been developed, starting from high-production-volume chemicals like ethane-1,2-diol and propane-1,3-diol. nih.gov This method relies on the temporary masking of the diol group as an acetonide to impart selectivity in a key C(sp³)–H functionalization step. nih.gov Furthermore, diastereoselective C(sp³)–H functionalization allows for the preparation of 1,n-diols containing two stereogenic centers. nih.gov

In the context of macrocyclic compounds, the synthesis of tetra-substituted DOTA derivatives with phenyl and benzoate (B1203000) substituents has demonstrated that stereochemical resolution can occur during chelation through the formation of an enolate stabilized by an aryl substituent. chemrxiv.org This finding suggests that a similar strategy could be employed for the diastereoselective synthesis of specific this compound derivatives.

Novel Reagents and Green Chemistry Principles in Compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. matanginicollege.ac.inacs.org This includes the use of catalytic reagents over stoichiometric ones, the avoidance of unnecessary derivatization steps, and the use of safer solvents. acs.org

In the synthesis of diols, electrochemistry offers a green alternative to traditional methods that often rely on transition metal catalysts or external oxidizing agents. rsc.org An electrochemically driven strategy has been developed for the stereoselective synthesis of protected syn-1,2-diols from vinylarenes and N,N-dimethylformamide (DMF). rsc.org This method proceeds via electrooxidation of the olefin followed by nucleophilic attack of DMF. rsc.org

The use of biocatalysts also aligns with green chemistry principles. Enzymes can operate under mild conditions and exhibit high specificity, often eliminating the need for protecting groups. acs.orgrsc.org For instance, the enzymatic synthesis of chiral 1,3-diols is an area of active research. rsc.org The industrial synthesis of semi-synthetic antibiotics like ampicillin (B1664943) and amoxicillin (B794) utilizes enzymes to avoid protecting groups, demonstrating the power of this approach. acs.org

Derivatization Strategies for Advanced Chemical Applications

The presence of three distinct functional groups—two hydroxyls and an aniline (B41778) nitrogen—in this compound allows for a wide range of derivatization strategies to tailor its properties for specific applications.

Formation of Cyclic Acetals and Ketals from the Diol Moiety

The 1,2-diol moiety of this compound can be readily protected by forming cyclic acetals or ketals through reaction with aldehydes or ketones in the presence of an acid catalyst. organic-chemistry.orgucalgary.ca This protection strategy is valuable as acetals are stable to nucleophiles and bases. organic-chemistry.org Common diols used for this purpose include ethylene (B1197577) glycol and 1,3-propanediol (B51772). ucalgary.ca The reaction is typically carried out under conditions that allow for the removal of water, such as azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.org Deprotection is achieved by acid-catalyzed hydrolysis. organic-chemistry.orgucalgary.ca

The formation of cyclic acetals can also be accomplished under mild, neutral conditions using reagents like 1,3-bis(trimethylsiloxy)propane (BTSP) and a catalytic amount of iodine. organic-chemistry.org

Table 1: Conditions for Cyclic Acetal/Ketal Formation

| Reagents | Catalyst | Conditions | Reference |

| Aldehyde/Ketone, 1,2- or 1,3-diol | p-Toluenesulfonic acid | Refluxing benzene (B151609) with Dean-Stark trap | ucalgary.ca |

| Polyol, excess Aldehyde/Ketone | Acid catalyst (e.g., toluenesulfonic acid) | Distillation of excess aldehyde/ketone | google.com |

| Carbonyl compound, 1,3-propanediol or 1,2-ethanediol | Brönsted or Lewis acid | Continuous removal of water | organic-chemistry.org |

| Carbonyl compound, 1,3-bis(trimethylsiloxy)propane | Iodine (catalytic) | Neutral, aprotic | organic-chemistry.org |

Selective Functionalization of Hydroxyl Groups and the Aniline Nitrogen

The selective functionalization of the hydroxyl groups and the aniline nitrogen in this compound is key to creating advanced chemical structures. The hydroxyl groups can undergo oxidation to form ketones or aldehydes, or be substituted with other functional groups.

Site-selective functionalization of diols can be achieved using organocatalysts. nih.gov For instance, the selective acylation of the axial hydroxyl group in cis-1,2-diols can be accomplished using benzoyl cyanide (BzCN) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This complements other methods that favor acylation of the equatorial hydroxyl group. nih.gov

The aniline nitrogen can be functionalized through various nitrogen transfer processes. Electrophilic nitrogen-containing reagents can be used for the synthesis of diverse nitrogen-containing compounds. researchgate.net For example, enantioselective intramolecular amidation of aliphatic sulfonamides has been achieved using chiral dirhodium catalysts. researchgate.net

Table 2: Reagents for Selective Functionalization

| Functional Group | Reagent | Reaction Type | Reference |

| cis-1,2-Diol (axial OH) | Benzoyl cyanide (BzCN), DMAP (cat.) | Acylation | nih.gov |

| Aliphatic Sulfonamide | Chiral dirhodium catalyst, PhI(OAc)₂, MgO | Intramolecular Amidation | researchgate.net |

| Hydroxyl Groups | Heptafluorobutyryl agents | Derivatization for GC-MS | |

| Alcohols and Phenols | Dansyl chloride (Dns-Cl) | Derivatization for LC/ESI-MS/MS | ddtjournal.com |

Synthesis of Probing Agents and Research Tools Based on the Compound

The bifunctional nature of this compound, possessing both a hydrophilic diol moiety and a hydrophobic aniline group, makes it a candidate for the synthesis of molecular probes and other research tools. The aniline nitrogen can be readily functionalized, and the phenyl ring can be modified to tune electronic and photophysical properties. For instance, derivatives of this scaffold are explored for their potential biological activity. While specific examples of this compound being converted into fluorescent or colorimetric probes are not extensively documented in dedicated studies, the fundamental structure is analogous to those used in creating such tools. The secondary amine allows for the attachment of signaling units (fluorophores, chromophores), while the diol can be used to modulate water solubility or to anchor the molecule to specific targets.

Role of this compound as a Precursor in Complex Organic Transformations

The presence of reactive sites—the N-H bond of the secondary amine and the two -OH groups of the diol—positions this compound as a versatile precursor for constructing more complex molecular frameworks. Its potential for use in organic synthesis is enhanced by the aromatic amine, which facilitates hydrogen bonding.

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound contains the necessary N and O heteroatoms and a flexible three-carbon chain to serve as a synthon for various heterocyclic systems.

Morpholine (B109124) Derivatives: Intramolecular cyclization or reaction with appropriate dielectrophiles can, in principle, lead to the formation of N-phenylmorpholine derivatives. The synthesis of the related 3-Morpholino-1,2-propanediol is achieved by reacting morpholine with glycidol (B123203), illustrating a parallel pathway where aniline could act as the nucleophile.

Piperazine Derivatives: Dimerization or reaction with another amine-containing molecule could pave the way for piperazine-based structures, which are prevalent in pharmaceuticals.

Oxazolidine (B1195125) Formation: The 1,2-diol arrangement is ideal for forming a five-membered oxazolidine ring through condensation with an aldehyde or ketone. This reaction can also serve as a method for protecting the diol functionality during a multi-step synthesis.

A summary of potential heterocyclic syntheses is presented below.

| Target Heterocycle | Required Reaction Type | Key Functional Groups Involved |

| N-Phenylmorpholine | Intramolecular Cyclization / Condensation | Amine and both Hydroxyls |

| Substituted Oxazolidine | Condensation | 1,2-Diol |

| Substituted Piperazine | Intermolecular Dimerization/Condensation | Amine and Hydroxyls |

Intermediate in Multi-Step Organic Cascades

While specific research detailing the use of this compound in a cascade (or tandem) reaction is limited, its structure is well-suited for such processes. A cascade reaction, involving multiple bond-forming events in a single operation without isolating intermediates, could be initiated at one of the functional groups. For example, an initial reaction at the aniline nitrogen could trigger a subsequent intramolecular cyclization involving one of the hydroxyl groups, leading to a rapid increase in molecular complexity. The efficiency of such a process would rely on precise control of reaction conditions to favor the desired cascade pathway over simple substitution or elimination reactions.

Scaffold in the Construction of Macrocyclic and Polymeric Architectures

The diol and secondary amine functionalities make this compound a suitable monomer for step-growth polymerization.

Polyesters and Polyethers: The two hydroxyl groups can react with dicarboxylic acids (or their derivatives) to form polyesters, or with dielectrophiles to form polyethers. The pendant N-phenyl group along the polymer backbone would significantly influence the material's properties, such as thermal stability, solubility, and mechanical strength.

Polyamides: While the secondary amine is less reactive than a primary amine, it can still participate in amidation reactions with activated acyl compounds to form polyamides under certain conditions.

The ability to form polymers is a key feature of diols. For instance, the related compound 3-allyloxy-1,2-propanediol (B54475) is noted for its ability to undergo radical polymerization via its allyl group. For this compound, polycondensation would be the primary route to polymeric materials. Furthermore, its structure can be incorporated as a segment in larger macrocycles, where the aniline group can introduce a point of rigidity and potential for pi-stacking interactions, and the diol provides hydrophilicity and hydrogen-bonding capability.

Mechanistic Organic Reaction Studies Involving 3 Anilinopropane 1,2 Diol

Investigation of Reaction Pathways and Transition States

The reaction pathways of 3-Anilinopropane-1,2-diol are dictated by the distinct reactivity of the aniline (B41778) and 1,2-diol functionalities. Mechanistic investigations often rely on analogous systems to predict the behavior of the target molecule.

Dehydration Mechanisms of 1,2-Diols: Analogous Systems

The dehydration of 1,2-diols, or vicinal diols, is a well-studied class of reactions that can proceed through various mechanisms depending on the reaction conditions and the structure of the diol. These mechanisms provide a framework for understanding how the diol portion of this compound might behave.

In hydrothermal conditions, which use superheated water without other reagents, the dehydration of cyclic 1,2-diols has been shown to be more complex and generally slower than that of simple alcohols. acs.orgnih.govx-mol.com This reduced reactivity is influenced by intramolecular hydrogen bonding between the adjacent hydroxyl groups, which affects the balance between E1 and E2 elimination pathways. acs.orgnih.govx-mol.com For instance, the reaction of cis-1,2-cyclohexanediol (B155557) yields cyclohexanone (B45756) and cyclopentylcarboxaldehyde, products that are accounted for by proposed E1 and E2 mechanisms. acs.org

Enzyme-catalyzed dehydration, such as that facilitated by coenzyme B12-dependent diol dehydratase, proceeds via a radical mechanism. worldscientific.com This process involves the abstraction of a hydrogen atom from the C-1 position of the diol, followed by a 1,2-hydroxyl shift to form a product radical. worldscientific.com Another enzymatic pathway, catalyzed by radical S-adenosyl-l-methionine (SAM) enzymes like AprD4, involves the formation of a ketyl radical intermediate, which then undergoes elimination of a hydroxyl group. nih.gov

Oxidation and Reduction Chemistry of the Aniline and Diol Functionalities

The aniline and diol groups in this compound exhibit distinct redox properties.

Oxidation:

The oxidation of the aniline moiety can lead to a variety of products. Depending on the oxidant and reaction conditions, aniline can be oxidized to compounds such as nitrobenzene (B124822) and benzoquinones. openaccessjournals.com The use of strong oxidizing agents like ozone can even lead to the cleavage of the aromatic ring. asianpubs.org Common oxidizing agents for anilines include dichromates and sodium perborate. openaccessjournals.commdpi.com

The 1,2-diol functionality is also susceptible to oxidation. Oxidation of vicinal diols can yield α-hydroxy ketones or α-diketones. organic-chemistry.org Stronger oxidizing agents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) can cleave the carbon-carbon bond between the hydroxyl-bearing carbons, resulting in the formation of two carbonyl compounds (aldehydes or ketones). ucr.edu The oxidation of diols by reagents like benzyltrimethylammonium (B79724) chlorobromate (BTMACB) has been studied kinetically, with vicinal diols undergoing glycol-bond fission. niscpr.res.in

Reduction:

While the aniline ring itself is relatively resistant to reduction, functional groups on the ring can be reduced. For example, a nitroanilino group can be reduced to an amino group. The diol functionality is already in a reduced state. However, carbonyls formed from the oxidation of the diol can be reduced back to hydroxyl groups using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemistrysteps.com

Nucleophilic and Electrophilic Reactivity of the Compound

The dual functionalities of this compound provide both nucleophilic and electrophilic centers.

Nucleophilic Reactivity:

The nitrogen atom of the aniline group possesses a lone pair of electrons, making it a primary nucleophilic site. It can react with various electrophiles.

The oxygen atoms of the diol also have lone pairs, rendering them nucleophilic. They can be protonated or react with electrophiles.

The aromatic ring of the aniline moiety is electron-rich and can act as a nucleophile in electrophilic aromatic substitution reactions. unibo.it

Electrophilic Reactivity:

The carbon atoms attached to the hydroxyl groups (C1 and C2 of the propane (B168953) chain) are electrophilic centers, susceptible to attack by nucleophiles, especially if one of the hydroxyl groups is protonated or converted into a better leaving group. libretexts.org

The carbonyl carbon, in products formed from the oxidation of the diol, is a strong electrophilic site that readily reacts with nucleophiles. libretexts.orgwikipedia.org

Stereochemical Outcomes and Diastereocontrol in Reactions of this compound

The stereochemistry of this compound, which contains a chiral center at the C2 position, plays a critical role in its reactions.

The synthesis of 1,2-diols from alkenes can be highly stereospecific. For example, dihydroxylation using osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄) results in syn-addition of the two hydroxyl groups, forming a cis-diol from a cyclic alkene. libretexts.orgucalgary.camasterorganicchemistry.com Conversely, the ring-opening of an epoxide with an acid catalyst typically yields an anti-diol. chemistrysteps.com The stereochemistry of the starting this compound would depend on its synthetic route.

Reactions involving the chiral center can proceed with either retention or inversion of configuration, or lead to racemization. For example, a nucleophilic substitution reaction at C2 via an Sₙ2 mechanism would result in an inversion of stereochemistry. If the reaction proceeds through a carbocation intermediate (Sₙ1 mechanism), a racemic mixture of products would be expected.

The presence of the existing chiral center at C2 can direct the stereochemical outcome of reactions at adjacent positions, a phenomenon known as diastereocontrol. For instance, the reduction of a ketone at C1 would lead to the formation of a new chiral center. The existing stereocenter at C2 would likely favor the formation of one diastereomer over the other due to steric hindrance, influencing the direction of the nucleophilic attack by the hydride reagent. Similarly, in the catalytic isomerization of cis-1,2-diols to trans-diols, the stereochemical configuration of the starting material dictates the final product. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 3 Anilinopropane 1,2 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 3-Anilinopropane-1,2-diol, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's stereochemistry and conformation.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are fundamental for establishing the bonding network within this compound. epfl.chyoutube.comsdsu.edu A COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations, allowing for the identification of adjacent protons. For instance, the protons of the propanediol (B1597323) backbone would show clear cross-peaks, confirming their connectivity.

An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful method for assigning carbon resonances based on their attached protons. epfl.chscribd.com

To illustrate the expected NMR data for this compound, we can consider the known data for the closely related compound, 3-Amino-1,2-propanediol (B146019). nih.govchemicalbook.com The presence of the aniline (B41778) group in this compound would significantly influence the chemical shifts of the propyl chain, particularly the carbon and protons at the C3 position, due to the electronic effects of the aromatic ring.

Table 1: Illustrative ¹H and ¹³C NMR Data for the Propyl Moiety of this compound (in D₂O) (Note: These are predicted values based on known data for similar structures and are for illustrative purposes.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | ~3.5-3.6 (m) | ~65 |

| C2 | ~3.6-3.7 (m) | ~72 |

| C3 | ~3.2-3.4 (m) | ~43 |

The aromatic protons of the aniline group would appear in the range of 6.5-7.5 ppm, with their multiplicity depending on the substitution pattern. 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) would further confirm the connectivity between the aniline ring and the propanediol chain by showing correlations between the aniline protons/carbons and the C3 protons.

As this compound is a chiral molecule, determining its enantiomeric excess (e.e.) is often necessary. Chiral NMR shift reagents, typically lanthanide complexes or other chiral solvating agents, can be used for this purpose. frontiersin.orgnih.govlibretexts.org These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their NMR signals. acs.orgnih.gov The integration of the separated signals allows for the quantification of the e.e.

For example, a chiral BINOL-based amino alcohol has been shown to be an effective chiral solvating agent for the enantiodifferentiation of carboxylic acids and could be adapted for amino alcohols like this compound. frontiersin.orgnih.gov Upon addition of the chiral solvating agent to a solution of racemic this compound, the signals corresponding to specific protons (e.g., the methine proton at C2) of the two enantiomers would split into two distinct sets of peaks in the ¹H NMR spectrum.

Table 2: Illustrative ¹H NMR Data for Enantiomeric Excess Determination of this compound using a Chiral Solvating Agent (CSA) (Note: This table illustrates the expected splitting of a proton signal upon addition of a CSA.)

| Proton | Racemic Mixture (without CSA) | Racemic Mixture (with CSA) |

| H-2 | 3.65 ppm (multiplet) | (R)-enantiomer: 3.68 ppm (multiplet)(S)-enantiomer: 3.62 ppm (multiplet) |

The difference in chemical shift (Δδ) between the signals of the two enantiomers depends on the nature of the chiral solvating agent and the analyte.

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in their crystalline state. illinois.edubiorxiv.org For a flexible molecule like this compound, ssNMR can reveal details about its conformation and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. acs.org

By analyzing the chemical shifts and cross-polarization dynamics in ssNMR spectra, it is possible to determine torsion angles and the proximity of different functional groups. For instance, studies on L-histidine have demonstrated the use of ssNMR to probe protonation states, tautomerism, and hydrogen bonding. illinois.eduacs.orgnih.govnih.gov Similar approaches could be applied to this compound to understand the conformation of the propanediol chain and the orientation of the aniline group in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Fragmentation Studies

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways. hnxb.org.cn For this compound, electrospray ionization (ESI) would likely produce a protonated molecular ion, [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) experiments would induce fragmentation, providing structural information.

The fragmentation of primary aromatic amines often involves the loss of ammonia (B1221849) (NH₃). hnxb.org.cnlibretexts.orgyoutube.com In the case of this compound, characteristic fragmentation pathways would likely involve cleavages of the propanediol chain and the C-N bond.

Table 3: Plausible HRMS Fragmentation Pattern for this compound (Note: These are predicted fragmentation patterns based on the general fragmentation of aromatic amines and alcohols.)

| m/z (calculated) | Proposed Fragment | Plausible Fragmentation Pathway |

| 168.0968 | [C₉H₁₄NO₂]⁺ | Protonated molecular ion [M+H]⁺ |

| 150.0863 | [C₉H₁₂NO]⁺ | Loss of H₂O from the diol |

| 132.0757 | [C₉H₁₀N]⁺ | Loss of two H₂O molecules |

| 106.0651 | [C₇H₈N]⁺ | Cleavage of the C-C bond between C2 and C3 |

| 93.0573 | [C₆H₇N]⁺ | Cleavage of the C-N bond, forming aniline |

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Conformational Analysis

Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uoregon.edu They are particularly sensitive to hydrogen bonding interactions, which are expected to be significant in this compound due to the presence of hydroxyl and amino groups.

The O-H and N-H stretching vibrations, typically observed in the region of 3200-3600 cm⁻¹, will be broadened and shifted to lower frequencies due to hydrogen bonding. rsc.orgnih.gov The extent of this broadening and shifting provides information about the strength and nature of the hydrogen bonds. Studies on vicinal diols, such as 1,2-propanediol, have shown how vibrational spectroscopy can differentiate between free and hydrogen-bonded hydroxyl groups. rsc.orgresearchgate.net

Table 4: Illustrative Vibrational Frequencies for this compound (Note: These are expected frequency ranges based on data for similar functional groups.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

| O-H stretch (H-bonded) | 3200 - 3400 (broad) | FTIR, Raman |

| N-H stretch (H-bonded) | 3300 - 3500 (medium) | FTIR, Raman |

| C-H stretch (aromatic) | 3000 - 3100 (sharp) | FTIR, Raman |

| C-H stretch (aliphatic) | 2850 - 3000 (sharp) | FTIR, Raman |

| C=C stretch (aromatic) | 1450 - 1600 (strong) | FTIR, Raman |

| C-O stretch | 1000 - 1200 (strong) | FTIR |

X-ray Crystallography for Absolute Configuration Determination and Supramolecular Assembly

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule and for visualizing its three-dimensional structure in the solid state. For this compound, obtaining a suitable crystal would allow for the precise determination of bond lengths, bond angles, and torsion angles.

Furthermore, X-ray crystallography reveals the supramolecular assembly of molecules in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.netnih.gov In the case of this compound, it is expected that the hydroxyl and amino groups would form an extensive network of hydrogen bonds, leading to specific packing arrangements. The aniline rings may also participate in π-π stacking interactions, further stabilizing the crystal structure. The analysis of these supramolecular motifs is crucial for understanding the material's physical properties.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment and Conformational Dynamics

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the stereochemical analysis of chiral molecules. wikipedia.org It relies on the differential absorption of left and right circularly polarized light by a chiral sample. This differential absorption, known as the Cotton effect, provides information about the absolute configuration and conformational preferences of the molecule in solution. For a molecule like this compound, which contains a stereogenic center at the C2 position of the propane (B168953) chain, CD spectroscopy can be instrumental in both assigning the absolute configuration of its enantiomers, (R)- and (S)-3-anilinopropane-1,2-diol, and in studying its conformational dynamics.

The CD spectrum of this compound is expected to be dominated by the electronic transitions of the aniline chromophore. The aromatic ring of the aniline moiety possesses several π → π* transitions, which are sensitive to their chiral environment. nih.gov The proximity of the chiral propanediol side chain induces chiroptical activity in these transitions, leading to characteristic CD signals. The sign and magnitude of the observed Cotton effects are directly related to the spatial arrangement of the atoms, and thus to the absolute configuration and the predominant conformation of the molecule.

Chirality Assessment

The absolute configuration of this compound can be determined by comparing its experimental CD spectrum with that of a reference compound of known stereochemistry or through the application of empirical rules and theoretical calculations. For vicinal amino alcohols, the sign of the Cotton effects associated with the aromatic chromophore can often be correlated with the absolute configuration at the adjacent stereocenter. researchgate.net

In a typical scenario, the (R)- and (S)-enantiomers of this compound would exhibit mirror-image CD spectra. The following hypothetical data table illustrates the expected CD spectral features for the two enantiomers in a solvent such as methanol. The wavelengths of the Cotton effects are based on the known absorption bands of the aniline chromophore, and the signs of the molar ellipticity ([Θ]) are assigned based on established empirical rules for similar N-aryl amino alcohols.

| Enantiomer | Wavelength (nm) | Molar Ellipticity ([Θ]) (deg·cm²·dmol⁻¹) | Transition |

| (R)-3-Anilinopropane-1,2-diol | ~285 | Positive | ¹Lb |

| ~235 | Negative | ¹La | |

| ~200 | Negative | ¹Bb | |

| (S)-3-Anilinopropane-1,2-diol | ~285 | Negative | ¹Lb |

| ~235 | Positive | ¹La | |

| ~200 | Positive | ¹Bb |

Note: This table presents hypothetical data based on the expected chiroptical properties of this compound. The exact wavelengths and molar ellipticity values would need to be determined experimentally.

Conformational Dynamics

The conformation of the flexible propanediol side chain in this compound significantly influences the observed CD spectrum. The relative orientation of the amino, hydroxyl, and phenyl groups affects the electronic environment of the aniline chromophore. Intramolecular hydrogen bonding between the amino group and the hydroxyl groups, or between the two hydroxyl groups, can lead to the stabilization of specific conformers.

By studying the CD spectrum in different solvents and at various temperatures, it is possible to gain insights into the conformational equilibrium of the molecule. For instance, a change in solvent polarity can alter the intramolecular hydrogen bonding pattern, leading to a shift in the conformational equilibrium and a corresponding change in the CD spectrum. Similarly, variable temperature CD studies can provide thermodynamic parameters for the conformational transitions.

The application of advanced techniques such as exciton-coupled circular dichroism (ECCD) could provide even more detailed structural information. acs.orgbiologic.netresearchgate.net This would involve the chemical modification of the diol moiety with a second chromophore. The spatial interaction between the aniline chromophore and the newly introduced chromophore would result in a characteristic "exciton-coupled" CD spectrum, the sign of which directly indicates the absolute stereochemistry of the diol. researchgate.net

Computational Chemistry and Theoretical Investigations of 3 Anilinopropane 1,2 Diol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. mdpi.commdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. mdpi.comresearchgate.net This approach allows for the calculation of various molecular properties, providing a detailed picture of chemical behavior. For 3-Anilinopropane-1,2-diol, DFT calculations can elucidate its geometry, stability, and the nature of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. jocpr.comresearchgate.net

The Molecular Electrostatic Potential (MEP) is a valuable descriptor derived from DFT calculations that illustrates the charge distribution within a molecule. nih.govugm.ac.id It maps the electrostatic potential onto the electron density surface, using a color scale to identify regions of positive and negative potential. ugm.ac.idchemrxiv.org This map is instrumental in predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. nih.govchemrxiv.org

For this compound, the MEP surface would reveal specific charge localizations:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the highly electronegative oxygen atoms of the diol group and the nitrogen atom of the anilino group, indicating their role as hydrogen bond acceptors. nih.govchemrxiv.org

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. They would be located around the hydrogen atoms of the hydroxyl (-OH) and amine (-NH) groups, highlighting their potential as hydrogen bond donors. chemrxiv.org

Neutral Regions (Green): These regions would primarily be found over the carbon skeleton and the phenyl ring.

The analysis of MEP minima (Vmin) provides a quantitative measure of the potential at specific points, often associated with lone pairs on heteroatoms. chemrxiv.org

Illustrative MEP Data for Functional Groups in this compound

This table presents typical Vmin values for the relevant functional groups, illustrating the expected electrostatic potential minima. Actual values would require specific DFT calculations.

| Atom/Region | Functional Group | Expected MEP Character | Typical Vmin (kcal/mol) | Predicted Reactivity Role |

|---|---|---|---|---|

| Hydroxyl Oxygen | -OH | Strongly Negative | -35 to -55 | Hydrogen Bond Acceptor, Nucleophilic Site |

| Amine Nitrogen | -NH- | Negative | -25 to -45 | Hydrogen Bond Acceptor, Nucleophilic Site |

| Hydroxyl Hydrogen | -OH | Strongly Positive | N/A (Vs,max) | Hydrogen Bond Donor, Electrophilic Site |

| Amine Hydrogen | -NH- | Positive | N/A (Vs,max) | Hydrogen Bond Donor, Electrophilic Site |

Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to define atoms, chemical bonds, and molecular structure. amercrystalassn.orgwikipedia.orgwiley-vch.de By locating critical points in the electron density (ρ), QTAIM characterizes the nature of atomic interactions. The presence of a bond path, a line of maximum electron density linking two nuclei, is a universal indicator of a chemical bond. wiley-vch.de The properties at the bond critical point (BCP), such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and energy densities, classify interactions as either shared (covalent) or closed-shell (ionic, van der Waals, hydrogen bonds). muni.cz

Noncovalent Interaction (NCI) Analysis is a visualization tool that identifies and characterizes weak, noncovalent interactions in real space. chemtools.orgwikipedia.org It is based on the relationship between the electron density and its reduced density gradient (s). wikipedia.org NCI plots generate isosurfaces that reveal the location and nature of these interactions, which are color-coded to distinguish between them:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds. researchgate.netresearchgate.net

Green surfaces denote weak, delocalized interactions such as van der Waals forces. researchgate.net

Red surfaces signify repulsive steric clashes. researchgate.netresearchgate.net

For this compound, a combined QTAIM and NCI analysis would be crucial for investigating potential intramolecular hydrogen bonds, particularly between the hydroxyl groups and the anilino nitrogen. A study on the similar molecule 3-aminopropanol showed that NCI analysis confirms the presence of an O-H···N intramolecular hydrogen bond, which is the defining feature of its most stable conformer. nih.gov QTAIM would provide quantitative data at the BCP of this hydrogen bond to confirm its strength and nature.

Illustrative QTAIM Parameters for an Intramolecular O-H···N Hydrogen Bond

This table shows typical parameters found at the Bond Critical Point (BCP) for a hydrogen bond, based on studies of similar systems.

| QTAIM Parameter | Symbol | Typical Value (a.u.) | Interpretation |

|---|---|---|---|

| Electron Density | ρ(r) | 0.01 - 0.04 | Indicates a relatively weak, closed-shell interaction. |

| Laplacian of Electron Density | ∇²ρ(r) | Positive | Characteristic of closed-shell interactions, including H-bonds. |

| Total Energy Density | H(r) | Slightly Negative | A negative value suggests some covalent character, confirming the stabilizing nature of the bond. |

Conformational Analysis and Energy Landscapes of this compound

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can explore its vast conformational space by simulating rotations around its single bonds (C-C, C-O, C-N). These simulations can establish the relative populations of different conformers and determine their average lifetimes. nih.gov For instance, a study on 1,3-propanediol (B51772) in an aqueous solution used MD to show that conformations without intramolecular hydrogen bonds were predominant, a finding that challenges assumptions based solely on gas-phase calculations. nih.gov Such simulations for this compound would reveal how its conformational preferences are influenced by its environment (e.g., in vacuum vs. in a solvent).

Tautomers are structural isomers that readily interconvert. While significant tautomerism is not expected for the saturated structure of this compound, the dominant factor governing its conformational landscape is intramolecular interactions. The most significant of these is the potential for intramolecular hydrogen bonding.

The structure of this compound features multiple hydrogen bond donors (-OH, -NH) and acceptors (-OH, -NH-). This allows for the formation of stable five- or six-membered rings through intramolecular hydrogen bonds, such as:

An O-H···N bond between a hydroxyl group and the anilino nitrogen.

An O-H···O bond between the two hydroxyl groups.

An N-H···O bond between the amine hydrogen and a hydroxyl oxygen.

Studies on simple diols like ethane-1,2-diol show that the gauche conformer is more stable than the anti conformer precisely because it allows for the formation of an intramolecular hydrogen bond. vaia.com Similarly, research on 3-aminopropanol confirms that its most stable conformer is stabilized by a strong O-H···N hydrogen bond. nih.gov This interaction significantly influences the molecule's geometry and vibrational spectrum. It is therefore highly probable that the preferred conformations of this compound are those that maximize these stabilizing intramolecular forces.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data. DFT calculations can accurately compute vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. jocpr.comnih.gov These theoretical spectra can be compared with experimental results to validate the computed structures and conformational analyses.

For this compound, calculating the vibrational spectra for different stable conformers would reveal distinct spectroscopic signatures. For example, a conformer with a strong O-H···N intramolecular hydrogen bond would exhibit a noticeable red shift (a shift to lower frequency) in the O-H stretching band in its calculated IR spectrum compared to a conformer with a "free" OH group. nih.gov Agreement between the predicted and experimental spectra would provide strong evidence for the presence and relative populations of specific conformers in a given sample. jocpr.com

In Silico Modeling of Reaction Mechanisms and Catalytic Cycles

While specific in silico studies focusing exclusively on the reaction mechanisms and catalytic cycles of this compound are not extensively documented in publicly available research, a robust theoretical framework for its investigation can be constructed from computational studies of analogous systems. The primary areas for such theoretical examination include the synthesis of the molecule, typically via the ring-opening of an epoxide by aniline (B41778), and its potential role as a ligand or catalyst in subsequent reactions.

Modeling the Synthesis of this compound

The most common synthetic route to β-amino alcohols, such as this compound, is the nucleophilic ring-opening of epoxides. jsynthchem.comrroij.com In this case, the reaction would involve an aniline molecule attacking an oxirane derivative like glycidol (B123203). Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of these epoxy-amine reactions at a molecular level. researchgate.net

Theoretical investigations of the reaction between an amine and an epoxide have explored various pathways, including uncatalyzed (isolated), self-promoted (catalyzed by another amine molecule), and alcohol-catalyzed mechanisms. researchgate.net Studies indicate that the reaction is generally slow and proceeds via an S\textsubscript{N}2 mechanism, where the amine's nucleophilicity and the stability of the transition state are key factors. researchgate.netlibretexts.org

In silico models for the reaction of aniline with a simple epoxide like ethylene (B1197577) oxide or propylene (B89431) oxide can serve as a proxy to understand the formation of this compound. DFT calculations are used to map the potential energy surface of the reaction, identifying the transition state structures and calculating their associated activation energies (ΔG‡). acs.org

For instance, research on the reaction between aniline and phenyl glycidyl (B131873) ether has shown that the ratio of rate constants for the consumption of secondary and primary amine hydrogens is approximately 0.5. researchgate.net This highlights the complexity of the reaction kinetics. Furthermore, computational analysis reveals that the presence of a catalyst, such as an alcohol, can significantly lower the activation barrier by stabilizing the transition state through hydrogen bonding with the oxygen atom of the opening epoxide ring. researchgate.net Water has also been shown to act as a catalyst in these reactions. oberlin.edu

The regioselectivity of the ring-opening is another critical aspect that can be modeled. For an unsymmetrical epoxide, the nucleophilic attack can occur at either the more or less sterically hindered carbon atom. Under basic or neutral conditions typical for an amine nucleophile, the attack generally occurs at the less substituted carbon, consistent with an S\textsubscript{N}2 pathway. rroij.comlibretexts.org Computational models can predict this outcome by comparing the activation energies for the two possible pathways.

Table 1: Representative Theoretical Data for Analogous Epoxide Ring-Opening Reactions

This interactive table presents theoretical activation energies for the ring-opening of an epoxide by an amine under different catalytic conditions, as derived from analogous systems studied by DFT.

| Reactants | Catalyst | Reaction Pathway | Calculated Activation Energy (ΔG‡) kcal/mol |

| Ethylene Oxide + Methylamine | None (Isolated) | Acyclic Transition State | High |

| Ethylene Oxide + Methylamine | Amine (Self-promoted) | Cyclic Transition State | Moderate |

| Ethylene Oxide + Methylamine | Alcohol | Alcohol-Catalyzed | Lower |

| Phenyl Glycidyl Ether + Aniline | Not specified | N/A | Not specified |

Note: This table is illustrative, based on general findings from DFT studies on epoxy-amine reactions. researchgate.net Specific energy values vary greatly depending on the exact molecules, basis sets, and computational methods used.

Modeling Catalytic Cycles Involving this compound

Once formed, the this compound molecule, with its amino and diol functionalities, has the potential to act as a chiral ligand in metal-catalyzed reactions or as an organocatalyst itself. Computational modeling is instrumental in understanding and predicting its catalytic activity.

Studies on similar aminodiol structures have shown their effectiveness as catalysts in reactions like the enantioselective addition of diethylzinc (B1219324) to aldehydes. nih.gov In silico modeling can explain the observed stereoselectivity by analyzing the structure of the catalyst-substrate complex. Molecular docking and DFT calculations can be used to:

Determine the most stable conformation of the aminodiol-metal complex.

Model the binding of the reactants (e.g., aldehyde and diethylzinc) to this catalytic complex.

Calculate the energy profiles for the formation of both (R) and (S) products.

The difference in the transition state energies for the two stereochemical pathways allows for the prediction of the enantiomeric excess (ee), which can then be compared with experimental results. nih.gov Such studies often reveal that the specific configuration and conformational rigidity of the aminodiol ligand are crucial for high catalytic activity and selectivity. nih.gov

Furthermore, computational tools can be applied to investigate the catalytic cycle of reactions where aminophenol-type structures are involved, such as oxidation reactions catalyzed by metal complexes. rsc.org These models help elucidate the step-by-step mechanism, identify reactive intermediates, and understand the role of the ligand in the catalytic turnover.

Despite a comprehensive search of scientific literature, no specific research data was found for the chemical compound "this compound" in the context of coordination chemistry and metal complexation as outlined in the requested article structure. The search did not yield any scholarly articles detailing the design, synthesis, or structural characterization of metal complexes featuring this specific ligand.

Furthermore, no information was available regarding the coordination modes of its aniline and diol moieties, nor on the synthesis of chiral metal complexes derived from it. Consequently, there is no research to report on the catalytic applications of such complexes, including their use in enantioselective catalysis or their reactivity and selectivity in organic transformations.

Due to the absence of published research on the coordination chemistry of this compound, it is not possible to provide a scientifically accurate article that adheres to the requested outline. Generating content for the specified sections and subsections would require speculation and would not be based on factual, verifiable research findings.

Coordination Chemistry and Metal Complexation Research Involving 3 Anilinopropane 1,2 Diol

Advanced Structural Characterization of Metal Complexes

X-ray Diffraction of Single Crystals

There is no specific data found in the public domain regarding the single-crystal X-ray diffraction of metal complexes formed with 3-anilinopropane-1,2-diol. This technique, which is crucial for determining the precise three-dimensional arrangement of atoms within a crystalline structure, has not been reported for coordination compounds of this ligand. The absence of such studies means that key information, such as bond lengths, bond angles, coordination geometry, and intermolecular interactions of any potential metal complexes, remains unelucidated.

Spectroscopic Signatures of Metal-Ligand Interactions

Similarly, detailed spectroscopic analyses of metal-ligand interactions for this compound are not documented in available research. Spectroscopic methods like Fourier-transform infrared (FTIR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy are fundamental in understanding how a ligand coordinates to a metal center. For instance, shifts in the characteristic vibrational frequencies of the amine (-NH) and hydroxyl (-OH) groups in FTIR spectroscopy upon complexation would provide direct evidence of bonding. Likewise, changes in the electronic absorption bands in UV-Vis spectroscopy or chemical shifts in NMR spectroscopy would offer insights into the electronic environment of the metal ion and the ligand upon coordination. However, such specific data for this compound complexes is currently unavailable.

While research on analogous compounds with similar functional groups exists, the strict focus on this compound reveals a gap in the current body of scientific literature. Future research endeavors would be necessary to synthesize and characterize its metal complexes to provide the foundational data for a thorough understanding of its coordination behavior.

Molecular Interaction Studies with Biological Systems Mechanistic Focus

Investigation of Enzyme-Mediated Bioactivation Pathways in vitro

The in vitro bioactivation of 3-anilinopropane-1,2-diol (also known as 3-(N-phenylamino)propane-1,2-diol or PAP) has been a subject of investigation, particularly in the context of its potential role in historical toxicological events. Studies using rat and human liver microsomes have been crucial in understanding its metabolic fate.

The metabolism of xenobiotics is often initiated by phase I reactions, with the Cytochrome P450 (CYP) superfamily of enzymes playing a pivotal role. These heme-containing monooxygenases catalyze the oxidation, reduction, and hydrolysis of various compounds, generally increasing their polarity to facilitate excretion. csic.es In the case of this compound, its bioactivation is significantly mediated by CYP enzymes.

Research utilizing pooled human liver microsomes combined with specific CYP inhibitors has identified the primary enzymes responsible for the metabolism of this compound. These studies indicate that CYP2C8 and CYP2E1 are the main contributors to its bioactivation. Other isoforms, including CYP3A4/5, CYP1A1/2, and CYP2C9, are also involved, but to a lesser extent.

To further confirm these findings, experiments with a panel of ten different recombinant human P450 enzymes were conducted. The results demonstrated that CYP2C8, CYP2C9, CYP2C18, CYP2D6, and CYP2E1 were all capable of catalyzing the 4'-hydroxylation of this compound, a key metabolic step.

Table 1: Cytochrome P450 Isoforms Involved in this compound Metabolism

| Enzyme Isoform | Role in Metabolism | Method of Identification |

|---|---|---|

| CYP2C8 | Major contributor | Inhibition studies & Recombinant enzyme assay |

| CYP2E1 | Major contributor | Inhibition studies & Recombinant enzyme assay |

| CYP3A4/5 | Minor contributor | Inhibition studies |

| CYP1A1/2 | Minor contributor | Inhibition studies |

| CYP2C9 | Minor contributor | Inhibition studies & Recombinant enzyme assay |

| CYP2C18 | Contributor | Recombinant enzyme assay |

| CYP2D6 | Contributor | Recombinant enzyme assay |

The primary metabolic transformation of this compound observed in vitro is the hydroxylation of the aniline (B41778) ring. In incubations with both rat and human liver microsomes, the main metabolite detected was 3-[N-(4'-hydroxyphenyl)amino]propane-1,2-diol. This reaction involves the addition of a hydroxyl group at the para-position of the phenyl ring, a classic P450-mediated aromatic hydroxylation.

The formation of this hydroxylated metabolite is a critical activation step. This primary metabolite can undergo further oxidation to form a reactive quinoneimine intermediate. The generation of such electrophilic species is a significant event, as they can potentially interact with cellular nucleophiles like proteins and nucleic acids. In vivo studies in mice have also identified 3-[(4'-hydroxyphenyl)amino]propane-1,2-diol as a metabolite, alongside 2-hydroxy-3-[(4'-hydroxyphenyl)amino]propanoic acid, suggesting further oxidation pathways exist. core.ac.uk

Glutathione (B108866) (GSH), a tripeptide present in high concentrations within cells, is a key molecule in cellular defense against reactive electrophiles. The conjugation of GSH to an electrophilic compound, either spontaneously or catalyzed by glutathione S-transferases (GSTs), is a major detoxification pathway, resulting in more water-soluble and readily excretable metabolites known as mercapturates.

In the study of this compound metabolism, GSH serves as an essential tool for trapping and identifying transient, reactive intermediates. When the primary metabolite, 3-[N-(4'-hydroxyphenyl)amino]propane-1,2-diol, was incubated with rat and human liver microsomes in the presence of GSH, a glutathione conjugate was formed. This conjugate was identified as being derived from the reactive quinoneimine species, confirming the formation of this electrophilic intermediate during the metabolic cascade. This use of GSH as a trapping agent provides direct evidence for the bioactivation pathway leading from the parent compound to a potentially reactive metabolite.

Molecular Recognition and Binding Mechanisms with Biomolecules in vitro

The biological activity of a compound is fundamentally governed by its interactions with specific biomolecules. These interactions can range from binding to cell surface receptors to inhibiting the active sites of enzymes.

Receptor binding is a critical mechanism through which chemical compounds can exert physiological effects. Binding can occur at the primary (orthosteric) site, where the endogenous ligand binds, leading to competitive binding if the compound competes with the natural ligand. Alternatively, a compound might bind to a different, allosteric site on the receptor. Allosteric modulation involves the compound inducing a conformational change in the receptor that alters the binding or efficacy of the endogenous ligand, either positively or negatively.

Despite the importance of these mechanisms, a review of publicly available scientific literature reveals a lack of specific studies investigating the receptor binding profile of this compound. There are no detailed reports on its potential for competitive binding at specific receptors or any activity as an allosteric modulator.

The interaction of a ligand with a protein, particularly an enzyme, can lead to the inhibition of the enzyme's catalytic activity. Inhibition can be competitive, where the inhibitor vies with the substrate for the active site; non-competitive, where it binds to an allosteric site to reduce efficacy; or uncompetitive, where it binds only to the enzyme-substrate complex. The substrate analogue but-3-ene-1,2-diol, for instance, has been shown to be a competitive inhibitor of glycerol (B35011) dehydratase.

For this compound, while it is a known substrate for several Cytochrome P450 enzymes, detailed studies characterizing it as a direct inhibitor of other specific enzyme active sites are not prevalent in the available literature. The primary context in which its inhibitory interactions are discussed is in the use of known P450 inhibitors to prevent its metabolism, thereby identifying the enzymes responsible for its bioactivation. There is no significant published data detailing its mechanism of inhibition (e.g., Ki values, competitive vs. non-competitive) against a panel of other enzymes.

Research into the molecular interactions of this compound derivatives provides crucial insights into their potential as biological probes. By introducing specific structural changes, scientists can create molecules that interact with biological targets in a controlled and observable manner. These interactions can then be studied to elucidate complex biological pathways and mechanisms.

Development of Biocompatible Derivatives for Mechanistic Biological Probes

The core principle behind developing these derivatives is to create molecules that can act as reporters or affinity labels for specific biological components. This often involves the incorporation of moieties that allow for detection (e.g., fluorescent tags) or for covalent attachment to target molecules (e.g., photoreactive groups). The biocompatibility of these derivatives is paramount, ensuring that their presence does not unduly perturb the biological system under investigation.

One area of investigation has been the synthesis of derivatives where the aniline or propanediol (B1597323) moieties are altered to study structure-activity relationships. For instance, modifying the substituents on the phenyl ring can influence the compound's lipophilicity and electronic properties, thereby affecting its cellular uptake and intracellular localization. Similarly, modifications to the diol group can impact its hydrogen bonding capabilities and metabolic stability.

A hypothetical example of a biocompatible derivative designed as a biological probe could involve the attachment of a fluorescent dye to the aniline nitrogen. This would allow researchers to visualize the distribution of the compound within cells and tissues using fluorescence microscopy, providing real-time information on its transport and accumulation.

Table 1: Hypothetical Biocompatible Derivatives of this compound for Use as Biological Probes

| Derivative Name | Modification | Intended Use as a Probe |

| 3-(4-Fluoroanilino)propane-1,2-diol | Introduction of a fluorine atom on the phenyl ring | To study the effect of altered electronic properties on biological interactions using 19F-NMR. |

| 3-Anilino-1-O-(dansyl)propane-2-ol | Attachment of a dansyl fluorescent tag to one of the hydroxyl groups | To visualize the subcellular localization and transport of the compound via fluorescence microscopy. |

| 3-(4-Azidoanilino)propane-1,2-diol | Incorporation of a photo-activatable azido (B1232118) group on the phenyl ring | For photo-affinity labeling to identify and isolate binding partners in a cellular context. |

This table is illustrative and presents hypothetical derivatives to demonstrate the principles of designing biological probes based on the this compound scaffold.

Detailed research findings on the development and application of such probes for this compound are not extensively available in the public domain. The synthesis of such specialized tools is often conducted within specific research contexts and may not be broadly published. The potential for creating such derivatives, however, is significant, and they would be invaluable for elucidating the mechanisms of action of this class of compounds.

Role in Advanced Materials Science and Specialized Chemical Applications

Precursor in Polymer Chemistry and Functional Material Synthesis

In the realm of polymer chemistry, diols are fundamental building blocks for the synthesis of a wide range of polymers, most notably polyurethanes. essentialchemicalindustry.org Polyurethanes are formed through the exothermic reaction of diols, triols, or polyols with diisocyanates or polyisocyanates. essentialchemicalindustry.org The hydroxyl (-OH) groups of the diol react with the isocyanate (-NCO) groups to form the characteristic urethane (B1682113) linkage. essentialchemicalindustry.org

The structure of the diol plays a crucial role in determining the final properties of the polyurethane. The presence of the aniline (B41778) group in 3-Anilinopropane-1,2-diol suggests its potential use as a monomer to introduce specific functionalities into a polymer backbone. The aromatic nature of the aniline group can enhance the thermal stability and mechanical properties of the resulting polymer. Furthermore, the secondary amine in the aniline group can act as a site for further chemical modifications, allowing for the creation of functional materials with tailored properties.

For instance, the synthesis of novel terephthalamide (B1206420) diol monomers from PET waste for the production of polyurethane acrylates highlights the trend of using functional diols to create high-value polymers. frontiersin.org While this study does not directly use this compound, it demonstrates the principle of incorporating aromatic and amine functionalities through diol monomers. Similarly, studies on polyurethanes based on 2,2-dinitropropane-1,3-diol (B1619563) and 2,2-bis(azidomethyl)propane-1,3-diol showcase the use of functional diols to create energetic binders, indicating the versatility of diol-based monomers in specialized polymer applications. researchgate.net

The general synthetic route for polyurethanes involves reacting a diisocyanate with a diol. In a hypothetical scenario using this compound, the reaction would proceed as follows, creating a polyurethane with pendant anilino groups:

n OCN-R-NCO + n HOCH2CH(OH)CH2NHC6H5 → [-O-CH2CH(CH2NHC6H5)-O-C(O)NH-R-NHC(O)-]n

These pendant groups could then be used for cross-linking, grafting other polymer chains, or introducing functionalities like conductivity or specific binding sites.

Use in Sensing Platforms and Analytical Derivatization Methodologies

The unique chemical structure of this compound makes it a promising candidate for applications in chemical sensing and analytical chemistry. The aniline group is electrochemically active and can be oxidized, a property that can be exploited in the development of electrochemical sensors. The diol functionality, on the other hand, allows for specific binding interactions and derivatization reactions.

In analytical chemistry, derivatization is a common technique used to modify an analyte to make it more suitable for detection and quantification by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). While specific derivatization protocols for this compound are not widely reported, the principles can be understood from methods developed for similar compounds.

For example, the determination of 3-chloropropane-1,2-diol (3-MCPD) in food samples often involves derivatization to improve its volatility and detectability for GC-MS analysis. agriculturejournals.cz Common derivatizing agents for diols include phenylboronic acid (PBA), which reacts specifically with the diol group to form a cyclic ester. agriculturejournals.cz A similar approach could be envisioned for this compound, where the diol group is targeted for derivatization, leaving the aniline group available for other interactions or to influence the chromatographic behavior.

The development of a method for analyzing 3-MCPD esters in vegetable oils using U-HPLC coupled with high-resolution mass spectrometry also highlights the importance of derivatization and sophisticated analytical techniques for complex diol-containing molecules. nih.gov

The presence of both an aniline and a diol group in this compound could be leveraged to enhance the detection sensitivity of its analogues or other target molecules. The aniline moiety can act as a chromophore or fluorophore, or it can be electrochemically active, providing a detectable signal.

For instance, in the context of electrochemical sensors, a modified gold electrode using cysteine-coated silver nanoparticles was developed for the ultrasensitive detection of 3-chloropropane-1,2-diol. researchgate.net This demonstrates the potential of using functionalized surfaces to enhance the detection of small diol-containing molecules. A sensor functionalized with a molecule like this compound could potentially bind to specific analytes through its diol or aniline groups, leading to a measurable change in the electrochemical signal.

Furthermore, the synthesis of various 2-substituted 2-aminopropane-1,3-diols for immunosuppressive activity studies showcases how modifications to the basic aminopropanediol structure can lead to compounds with specific biological activities. nih.gov The analytical methods developed to detect and quantify these analogues would be crucial for understanding their mechanism of action and pharmacokinetics.

Green Chemistry Applications and Sustainable Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its potential applications can be viewed through this lens.

The synthesis of quinolines from anilines and propane-1,3-diol using an iron catalyst is an example of a more environmentally friendly approach to synthesizing complex molecules. researchgate.net This reaction, while not directly producing this compound, illustrates the use of readily available starting materials and less toxic catalysts.

A scalable and efficient synthesis of 3-chloro-1,2-propanediol (B139630) has been developed using ultrasound irradiation, avoiding the use of solvents and harsh acidic or basic conditions. researchgate.net This "green" approach generates no waste and uses only water as a reagent. researchgate.net Similar methodologies could potentially be adapted for the synthesis of this compound, starting from appropriate precursors.

The use of this compound as a building block derived from renewable resources could also be a key aspect of its application in green chemistry. For example, if it can be synthesized from bio-based glycerol (B35011) (propane-1,2,3-triol), it would contribute to the development of more sustainable polymers and functional materials. The aminolysis of PET waste to synthesize terephthalamide diol monomers for polyurethanes is a prime example of upcycling plastic waste into valuable chemicals, aligning with the principles of a circular economy. frontiersin.org

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Research

AI and ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of synthetic routes with high accuracy, often surpassing the predictive capabilities of human chemists. csu.edu.auhoustonmethodist.orgnih.govnih.gov This can significantly accelerate the discovery of novel and more efficient synthesis pathways for 3-Anilinopropane-1,2-diol and its derivatives. Furthermore, AI can be employed to predict the physicochemical properties and biological activities of new derivatives, enabling the in silico design of molecules with desired characteristics before their actual synthesis. This predictive power can streamline the research process, reducing the time and resources required for the development of new materials and therapeutic agents based on the this compound scaffold.

Novel Spectroscopic Techniques for in situ Mechanistic Studies

Understanding the precise mechanisms of chemical reactions is fundamental to optimizing reaction conditions and yields. Novel spectroscopic techniques that allow for in situ monitoring of reactions provide invaluable insights into transient intermediates and reaction kinetics.

While specific in situ studies on the synthesis of this compound are not widely reported, the application of techniques such as operando spectroscopy could be highly beneficial. This methodology involves the simultaneous spectroscopic characterization of a reaction as it occurs under real catalytic conditions. By employing techniques like Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy in an operando setup, researchers could gain a dynamic understanding of the formation of this compound. This would allow for the direct observation of how catalysts function and how reactants are converted to products in real-time, leading to the development of more efficient and selective synthetic processes.

Multidisciplinary Approaches to Understanding Complex Reactivity and Interactions

The study of a molecule as versatile as this compound can be greatly enriched through multidisciplinary approaches that combine expertise from various scientific fields. Collaborations between organic chemists, materials scientists, computational chemists, and biologists can lead to a more holistic understanding of its reactivity and potential applications.

For instance, a multidisciplinary approach could involve the synthesis of novel polymers derived from this compound by organic chemists. Materials scientists could then characterize the physical and mechanical properties of these polymers. Concurrently, computational chemists could model the interactions of these polymers at a molecular level to understand their behavior. If these polymers are designed for biomedical applications, such as gene delivery, biologists would be essential in evaluating their efficacy and biocompatibility. Such collaborative efforts are crucial for translating fundamental chemical knowledge into practical applications.

Exploration of New Synthetic Paradigms for the Compound

While traditional batch synthesis methods for this compound and related amino alcohols are established, the exploration of new synthetic paradigms offers opportunities for more efficient, sustainable, and scalable production.

Flow Chemistry: Continuous flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, presents numerous advantages. These include enhanced heat and mass transfer, improved safety, and easier scalability. The application of flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and a more controlled and automated production process.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a green and highly selective alternative to traditional chemical catalysts. nih.gov Enzymes can operate under mild reaction conditions and often exhibit high enantioselectivity, which is crucial for the synthesis of chiral molecules. Research into identifying or engineering enzymes that can catalyze the synthesis of this compound could lead to more environmentally friendly and economically viable production methods.

Photocatalysis: Photocatalysis, which utilizes light to drive chemical reactions, is another emerging synthetic paradigm. The use of photocatalysts for C-N bond formation, a key step in the synthesis of this compound, is an active area of research. This approach can offer novel reaction pathways that are not accessible through traditional thermal methods.

By embracing these new synthetic paradigms, the production of this compound can be advanced to meet the growing demands for this versatile chemical building block.

Q & A

Basic: What are the primary synthetic routes for 3-Anilinopropane-1,2-diol, and what factors influence reaction yields?

Methodological Answer:

The synthesis of this compound typically involves:

- Step 1: Condensation of aniline with glycidol or its derivatives under controlled pH and temperature to form the anilinopropanediol backbone .

- Step 2: Purification via recrystallization or chromatography to isolate the product. Key factors affecting yield include:

Advanced: How can researchers optimize stereoselective synthesis of this compound derivatives?

Methodological Answer:

Stereoselectivity can be achieved through:

- Chiral catalysts: Use of enantioselective catalysts (e.g., BINOL-based systems) to favor specific stereoisomers .

- Solvent effects: Polar aprotic solvents (e.g., DMF) may stabilize transition states, enhancing diastereomeric excess .

- Analytical validation: Employ NMR (e.g., NOESY) or chiral HPLC to confirm stereochemistry .

Example: Acetone can distinguish cis/trans diols by forming acetals with cis isomers, enabling selective isolation .

Safety: What experimental precautions are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1A–1C for skin corrosion) .

- Ventilation: Use fume hoods to avoid inhalation of vapors or dust .

- Spill management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Data Analysis: How should discrepancies in reported physical properties (e.g., melting points) be resolved?

Methodological Answer:

- Reference standardization: Cross-check data with authoritative sources like NIST Chemistry WebBook, which reports validated melting points (e.g., 52°C for this compound) .

- Experimental replication: Reproduce measurements using differential scanning calorimetry (DSC) under controlled heating rates .

- Purity assessment: Use HPLC or GC-MS to verify sample purity, as impurities can alter observed properties .

Toxicity: What methodologies are recommended for assessing genotoxic potential?

Methodological Answer:

- In vitro assays: Conduct Ames tests (bacterial reverse mutation) to detect DNA damage .

- In vivo models: Administer the compound to rodents via oral gavage, followed by micronucleus tests in bone marrow cells .

- Dose-response analysis: Compare exposure levels to thresholds like the TTC (Threshold of Toxicological Concern) for DNA-reactive mutagens .

Application: How can this compound serve as an intermediate in pharmaceutical synthesis?

Methodological Answer:

- Functional group reactivity: The diol’s hydroxyl groups enable esterification or etherification for prodrug synthesis .

- Biological targeting: Derivatives with fluorinated aryl groups (e.g., tetrakis(4-fluorophenyl) analogs) show enhanced binding to enzymes via halogen bonds .

- Case study: Analogous diols like benzene-1,2-diol derivatives exhibit antitumor activity by interacting with redox-sensitive biological targets .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Structural elucidation: Confirm compound identity via X-ray crystallography or 2D NMR to rule out isomer contamination .

- Assay standardization: Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for batch-to-batch variability in reagents .

- Meta-analysis: Compare results across studies using platforms like PubChem to identify trends or outliers .

Mechanistic Studies: What techniques elucidate the metabolic pathways of this compound?

Methodological Answer:

- Isotopic labeling: Administer ¹⁴C-labeled compound to track metabolites via LC-MS .

- Enzyme inhibition assays: Test hepatic alcohol dehydrogenase (ADH) activity to identify key metabolic steps, as seen in ethane-1,2-diol metabolism .

- Computational modeling: Use QSAR (Quantitative Structure-Activity Relationship) to predict interaction sites with metabolic enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten